(1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide
Description
This compound is a pyrazole-based derivative characterized by a cyclopropyl group at position 3 and a trifluoromethyl (CF₃) group at position 5 of the pyrazole ring. The propanimidamide backbone is substituted with a hydroxylamine (N'-hydroxy) group, forming a hydroxamic acid-like structure. Its molecular formula is C₁₀H₁₃F₃N₄O, with a molar mass of 274.24 g/mol (calculated based on substituents). The compound’s CAS number is 1006322-86-6 .
Properties
IUPAC Name |
3-[3-cyclopropyl-5-(trifluoromethyl)pyrazol-1-yl]-N'-hydroxypropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4O/c11-10(12,13)8-5-7(6-1-2-6)15-17(8)4-3-9(14)16-18/h5-6,18H,1-4H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZPUECTEWIPLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)C(F)(F)F)CCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN(C(=C2)C(F)(F)F)CC/C(=N\O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound involves specific chemical reactions and conditions. The preparation methods typically include the reaction of specific precursors under controlled conditions to yield the desired product. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.
Industrial Production Methods
Industrial production of the compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Industry: The compound is utilized in industrial processes for the production of various products.
Mechanism of Action
The mechanism by which the compound exerts its effects involves specific molecular targets and pathways. It interacts with certain enzymes or receptors, leading to a cascade of biochemical reactions that result in its observed effects. Detailed studies on its mechanism of action are often published in scientific journals.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of hydroxamic acid derivatives featuring pyrazole cores. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Trifluoromethyl (CF₃) at position 5 (or 3 in some analogs) increases electronegativity and resistance to oxidative metabolism, a common strategy in drug design .
Chain Modifications :
- The propanimidamide chain (3 carbons) in the target compound and its analogs allows for extended interactions with enzymatic pockets, whereas ethanimidamide analogs (2 carbons) limit spatial reach .
- The hydroxylamine (N'-hydroxy) group is conserved across analogs, suggesting a shared mechanism involving metal chelation (e.g., inhibition of metalloenzymes like histone deacetylases) .
Stereochemistry :
- The E-isomer in the target compound and its methyl analog may favor specific binding conformations compared to the Z-isomer in ethanimidamide derivatives .
Biological Activity
The compound (1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide, identified by its CAS number 1006322-86-6, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₂F₃N₃
- Molecular Weight : 243.23 g/mol
- Structural Characteristics : The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and altering receptor interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its effects on enzyme inhibition and receptor modulation.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. LDH inhibitors are gaining interest due to their ability to disrupt the Warburg effect in tumors, which favors glycolysis even in the presence of oxygen.
| Study | Findings |
|---|---|
| Demonstrated low nM inhibition of LDHA and LDHB in pancreatic cancer cells. | |
| Showed that similar pyrazole derivatives can inhibit lactate production and glycolysis in cancer cells. |
Receptor Modulation
The trifluoromethyl group enhances interaction with various receptors. In vitro assays indicate that compounds with similar structures can exhibit agonistic or antagonistic effects on G-protein coupled receptors (GPCRs).
| Receptor | Activity |
|---|---|
| α2A-adrenergic receptor | Agonistic activity (increased cAMP levels) |
| Cannabinoid receptors (CB1, CB2) | Significant modulation of activity (50% inhibition) |
| Histamine H2 receptor | Antagonistic activity (26.9% inhibition) |
Case Studies and Research Findings
Several studies have investigated the biological effects of related pyrazole compounds, providing insights into the potential applications of this compound.
- Neurite Outgrowth Stimulation : A study indicated that similar compounds promote neurite outgrowth in neuronal cultures, suggesting neuroprotective properties that could be beneficial for treating neurodegenerative diseases .
- Acute Toxicity Assessment : In a pilot study assessing acute toxicity in mice, no significant adverse effects were noted at high doses (250 mg/kg), indicating a favorable safety profile for further exploration .
- Target Engagement Studies : Utilizing techniques like the Cellular Thermal Shift Assay (CETSA), researchers demonstrated robust engagement with LDH targets, reinforcing the compound's potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
